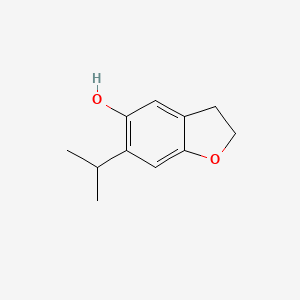
6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol is a compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofurans make them a privileged structure in drug discovery .
Preparation Methods
The synthesis of 6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol can be achieved through various synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran carboxylic acids, while reduction can yield benzofuran alcohols .
Scientific Research Applications
6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, benzofuran derivatives have been explored for their potential use in treating skin diseases such as cancer and psoriasis . Additionally, in the industry, benzofurans are used in the development of antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of certain bacteria by targeting bacterial enzymes . In cancer research, benzofurans can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell growth and survival .
Comparison with Similar Compounds
6-Propan-2-yl-2,3-dihydro-1-benzofuran-5-ol can be compared with other similar compounds such as 2,3-dihydrobenzofuran and benzofuran carbohydrazide . While all these compounds share the benzofuran core structure, their biological activities and applications can vary significantly. For example, benzofuran carbohydrazide has shown potent antibacterial activity against E. coli and S. aureus , whereas 2,3-dihydrobenzofuran is known for its anti-tumor properties . The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-propan-2-yl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-6-11-8(3-4-13-11)5-10(9)12/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
YGKABHHJEHPWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2CCOC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















